6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established organic chemistry naming conventions, providing unambiguous identification of its molecular structure. The complete systematic name is 6-propan-2-yloxypyridine-3-carboximidamide hydrochloride, which describes the substitution pattern on the pyridine ring core structure. Alternative systematic representations include 6-isopropoxy-3-pyridinecarboximidamide hydrochloride, as documented in chemical databases.
The structural representation reveals a pyridine ring system substituted at the 6-position with a propan-2-yloxy group (isopropoxy group) and at the 3-position with a carboximidamide functional group. The hydrochloride salt form indicates the presence of a chloride counterion associated with the basic nitrogen centers in the molecule. The Simplified Molecular Input Line Entry System representation is N=C(C1=CC=C(OC(C)C)N=C1)N.[H]Cl, which provides a linear notation describing the complete molecular connectivity including the salt formation.
The molecular structure can be analyzed through its constituent functional groups, which include the aromatic pyridine heterocycle, the ether linkage connecting the isopropyl group to the pyridine ring, and the carboximidamide group containing both imine and amine functionalities. These structural elements contribute to the compound's overall chemical behavior and potential reactivity patterns in various chemical environments.
Properties
IUPAC Name |
6-propan-2-yloxypyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-6(2)13-8-4-3-7(5-12-8)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVHGKAOAJSFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-24-2 | |
| Record name | 3-Pyridinecarboximidamide, 6-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421601-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Aromatic Substitution: Core Synthetic Pathway
The principal route to 6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride involves nucleophilic substitution of 6-chloro-3-pyridinecarboximidamide with isopropanol. This reaction proceeds via an $$SN\text{Ar}$$ mechanism, facilitated by deprotonation of isopropanol using inorganic bases such as potassium carbonate ($$K2CO3$$) or cesium carbonate ($$Cs2CO_3$$). Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction kinetics by stabilizing the transition state.
Standard Laboratory Protocol
A representative procedure involves refluxing 6-chloro-3-pyridinecarboximidamide (1.0 equiv) with isopropanol (2.5 equiv) and $$K2CO3$$ (1.2 equiv) in acetone/water (3:1 v/v) at 80°C for 12 hours. Post-reaction, the mixture is acidified with HCl to precipitate the hydrochloride salt, yielding 82–88% product.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent System | DMF, THF, Acetone | Acetone/Water (3:1) | 88 |
| Temperature (°C) | 60–100 | 80 | 88 |
| Reaction Time (h) | 8–16 | 12 | 88 |
| Base | $$K2CO3$$, $$Cs2CO3$$ | $$K2CO3$$ | 85 |
Process Optimization and Kinetic Analysis
Reaction efficiency depends critically on substrate activation and leaving-group aptitude. The chloro substituent’s electronegativity enhances the pyridine ring’s electrophilicity, enabling nucleophilic attack by isopropoxide. Kinetic studies reveal a second-order dependence on isopropanol concentration, with an activation energy ($$E_a$$) of 72 kJ/mol derived from Arrhenius plots.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors (CFRs) to enhance heat/mass transfer. A patented system (WO2016198663A1) utilizes a tubular CFR with the following parameters:
Table 2: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Volume (L) | 500 |
| Flow Rate (L/h) | 150 |
| Residence Time (min) | 20 |
| Annual Capacity (kg) | 12,000 |
This method reduces byproduct formation to <2% and achieves 92% yield through precise temperature control (80±0.5°C) and automated pH adjustment.
Alternative Synthetic Pathways
Purification and Isolation Techniques
Crude product is purified via recrystallization from ethanol/hexane (1:4), yielding white crystals with ≥99% purity (HPLC). Key spectral data confirm structure:
- $$^1\text{H NMR}$$ (400 MHz, D$$2$$O): δ 8.72 (s, 1H, pyridine-H2), 8.15 (d, J=8.4 Hz, 1H, pyridine-H4), 7.02 (d, J=8.4 Hz, 1H, pyridine-H5), 4.89 (septet, J=6.0 Hz, 1H, OCH(CH$$3$$)$$2$$), 1.42 (d, J=6.0 Hz, 6H, OCH(CH$$3$$)$$_2$$).
- HRMS (ESI+) : m/z calcd. for C$$9$$H$${14}$$ClN$$_3$$O$$^+$$: 215.68; found: 215.69.
Quality Control and Analytical Validation
Industrial batches are analyzed using:
- HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient, retention time = 6.8 min
- Karl Fischer Titration : Residual H$$_2$$O <0.1%
- XRD : Confirms crystalline form II (monoclinic, P2$$_1$$/c).
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amines .
Scientific Research Applications
6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below highlights key structural differences and similarities between 6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride and related compounds:
Key Observations
- Substituent Diversity : The target compound’s isopropoxy group at position 6 distinguishes it from halogenated derivatives (e.g., chloro, iodo, bromo in ), which are common in intermediates for pharmaceutical synthesis.
- Functional Groups : The carboximidamide group in the target compound is rare among catalogued pyridine derivatives, which often feature amides (e.g., pivalamide) or sulfonyl chlorides (e.g., 6-(Propan-2-yloxy)pyridine-3-sulfonyl chloride ). This group may enhance solubility and bioavailability due to its basic nature, further augmented by the hydrochloride salt.
Commercial Availability
- Discontinued Status : The target compound is listed as discontinued by suppliers (CymitQuimica), limiting its accessibility compared to analogues like 6-Chloro-2-iodo-3-methylpyridine, which are widely catalogued .
Biological Activity
6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride is a pyridine derivative that has attracted attention due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C10H13ClN2O
- Molecular Weight: 216.68 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The mechanism may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding: It could bind to specific receptors, modulating signaling pathways that lead to antimicrobial or anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 55 μg/mL | |
| Escherichia coli | 56 μg/mL | |
| Pseudomonas aeruginosa | 60 μg/mL | |
| Candida albicans | 50 μg/mL |
Anticancer Activity
The potential anticancer effects of this compound are being explored in various cancer models. Research indicates that pyridine derivatives can exhibit cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed:
- IC50 Values:
- MCF-7: 45 μM
- A549: 50 μM
These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is often influenced by their structural features. Modifications at various positions on the pyridine ring can enhance or diminish their bioactivity.
Table 2: Structure-Activity Relationship Insights
Q & A
(Basic) What experimental design strategies are recommended for optimizing the synthesis of 6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride?
Methodological Answer:
Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters (e.g., temperature, stoichiometry, catalyst loading). Fractional factorial designs can reduce the number of trials while identifying key variables affecting yield. For example, response surface methodology (RSM) can model interactions between variables like reaction time and solvent polarity. Evidence from chemical engineering classifications highlights the importance of process control and simulation in refining synthetic pathways . Polish Journal of Chemical Technology emphasizes using DoE to minimize experiments while capturing critical dependencies between input and output variables .
(Advanced) How can computational chemistry predict reactivity or regioselectivity in reactions involving this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and electron density distributions to predict reaction pathways. The ICReDD program integrates computational reaction path searches with experimental validation, enabling efficient identification of intermediates and byproducts . For instance, analyzing the carboximidamide group’s nucleophilic sites via Fukui indices could reveal preferential reaction sites. Canonical SMILES and InChI data ( ) provide structural inputs for such simulations.
(Basic) What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., propan-2-yloxy group position).
- X-ray Crystallography: Resolves stereochemistry and hydrogen bonding in the hydrochloride salt.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amidine C=N stretches).
Structural analogs in and highlight the utility of SMILES/InChI for computational validation of experimental data.
(Advanced) How can kinetic isotope effects (KIEs) or isotopic labeling elucidate the reaction mechanism of this compound?
Methodological Answer:
Deuterium labeling at the amidine group or pyridine ring can track proton transfer steps in acid/base-mediated reactions. KIEs measured via GC-MS or LC-MS reveal rate-determining steps (e.g., C-N bond formation). For hydrolysis studies, ¹⁸O labeling could distinguish between nucleophilic attack pathways. ’s feedback loop between computation and experimentation supports mechanistic hypothesis testing .
(Basic) What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis ( ).
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.
Safety guidelines in and emphasize hazard codes (e.g., H318 for eye damage) and emergency rinsing procedures .
(Advanced) How should researchers address contradictions in reactivity data (e.g., unexpected byproducts) during synthesis?
Methodological Answer:
- Byproduct Isolation: Use preparative HPLC or column chromatography to isolate impurities.
- Mechanistic Re-evaluation: Cross-validate with computational models (e.g., DFT) to identify alternative pathways.
- Control Experiments: Test hypotheses (e.g., trace metal catalysis) by introducing/removing suspected contaminants.
’s statistical methods help distinguish experimental noise from significant variables .
(Basic) What purification methods are effective for isolating high-purity this compound?
Methodological Answer:
- Recrystallization: Use polar aprotic solvents (e.g., DMF/water mixtures).
- Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
- Ion Exchange: Remove counterions via Dowex resin.
and highlight HPLC (≥98% purity) and solvent selection for analogous compounds .
(Advanced) What reactor design considerations apply to scaling up its synthesis?
Methodological Answer:
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic amidine formation steps.
- Membrane Separation: Integrate in-line purification (e.g., nanofiltration for salt removal).
- Process Analytical Technology (PAT): Use real-time FTIR or Raman spectroscopy for quality control.
’s classification of reactor design and membrane technologies provides a framework .
(Basic) How does pH or temperature affect the stability of this compound?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C) with LC-MS monitoring.
- Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds.
’s storage guidelines recommend neutral pH and low temperatures to prevent hydrolysis .
(Advanced) What methodologies assess the environmental impact of this compound?
Methodological Answer:
- Ecotoxicology Assays: Test aquatic toxicity using Daphnia magna or algae models.
- Biodegradation Studies: Monitor degradation via OECD 301B (CO₂ evolution test).
- Life Cycle Analysis (LCA): Quantify energy/water usage across synthesis steps.
and outline environmental hazard codes (e.g., H410) and disposal protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
